molecular formula C14H20BrNO3S B226359 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide

Cat. No. B226359
M. Wt: 362.28 g/mol
InChI Key: OZASQNHGBVCODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide (BRM) is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds that have been found to have various biological activities. BRM has been used in the synthesis of new drugs and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are involved in various physiological processes. 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes and has been studied for its potential use in the treatment of diseases that are associated with the overproduction of bicarbonate ions.
Biochemical and Physiological Effects:
5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in glaucoma patients by inhibiting the activity of carbonic anhydrase enzymes in the eye. 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has also been found to have anticonvulsant activity by inhibiting the activity of carbonic anhydrase enzymes in the brain. Moreover, 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has been found to have anticancer activity by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes and has been found to have various biological activities. Moreover, it is readily available and can be synthesized in large quantities. However, 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound that can interfere with other biological processes, which can lead to false results. Moreover, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has several potential future directions in scientific research. It can be used as a lead compound for the development of new drugs that target carbonic anhydrase enzymes. Moreover, it can be studied for its potential use in the treatment of other diseases that are associated with the overproduction of bicarbonate ions. Furthermore, it can be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It has been found to have various biological activities and has been studied for its potential therapeutic applications in various diseases. 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. It has several advantages for lab experiments but also has some limitations. 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has several potential future directions in scientific research, including the development of new drugs and the treatment of other diseases.

Synthesis Methods

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide can be synthesized by reacting N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide with bromine in the presence of a base. The reaction yields 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide as a white solid that is soluble in organic solvents.

Scientific Research Applications

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. 5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide has been studied for its potential use as a therapeutic agent in diseases such as glaucoma, epilepsy, and cancer.

properties

Product Name

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

5-bromo-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H20BrNO3S/c1-16(12-6-4-3-5-7-12)20(17,18)14-10-11(15)8-9-13(14)19-2/h8-10,12H,3-7H2,1-2H3

InChI Key

OZASQNHGBVCODL-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.